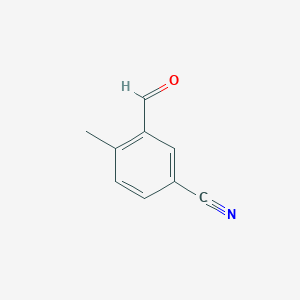![molecular formula C21H12ClFN2O4 B2359284 7-Chloro-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 846580-11-8](/img/structure/B2359284.png)
7-Chloro-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H12ClFN2O4 and its molecular weight is 410.79. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescent Materials
Compounds containing pyrrolo[3,4-c]pyrrole units have been explored for their photoluminescent properties, making them suitable for electronic applications. For instance, conjugated polymers and copolymers with 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units demonstrate strong photoluminescence and good photochemical stability, rendering them applicable in the field of organic electronics (Beyerlein & Tieke, 2000).
Photochromic Materials
The photochromic behavior of compounds with diarylethene structures, including modifications to the pyrrole-dione core, has been studied for potential applications in molecular switches and memory devices. The capacity to undergo reversible color changes upon exposure to light is a valuable characteristic for developing advanced materials (Cipolloni et al., 2009).
Electron Transport Layers in Polymer Solar Cells
N-type conjugated polyelectrolytes featuring diketopyrrolopyrrole (DPP) backbones have been synthesized for use as electron transport layers in polymer solar cells. These materials exhibit high conductivity and electron mobility, contributing to improved power conversion efficiency due to their electron-deficient nature and planar structure (Hu et al., 2015).
Organic Semiconductors and Optoelectronic Devices
The synthesis and structural characterization of compounds integrating pyrrolo[3,4-c]pyrrole with various substituents have been pursued for their applications in organic semiconductors and optoelectronic devices. Such compounds, particularly when incorporating fluorophenyl groups, are studied for their electrochemical properties and potential as active layers in devices due to their planarity and electronic characteristics (Kariuki et al., 2021).
Medicinal Chemistry
The pyrrolizine-dione scaffold, similar in structure to the compound of interest, has been investigated for its medicinal properties, including the reversal of electroconvulsive shock-induced amnesia in mice. These studies explore the structure-activity relationships of cyclic imides, offering insights into the design of therapeutic agents (Butler et al., 1987).
properties
IUPAC Name |
7-chloro-1-(3-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN2O4/c1-10-7-16(24-29-10)25-18(11-3-2-4-13(23)8-11)17-19(26)14-9-12(22)5-6-15(14)28-20(17)21(25)27/h2-9,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSQUOHNLZUHTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{(4-methylphenyl)[2-oxo-2-(phenylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2359203.png)
![2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2359204.png)



![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359211.png)


![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2359218.png)
![8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2359221.png)

